molecular formula C13H18ClNO B1491533 N-benzyl-N-butyl-2-chloroacetamide CAS No. 73685-57-1

N-benzyl-N-butyl-2-chloroacetamide

Cat. No.: B1491533
CAS No.: 73685-57-1
M. Wt: 239.74 g/mol
InChI Key: NRGDVOMJGLZQBT-UHFFFAOYSA-N
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Description

N-Benzyl-N-butyl-2-chloroacetamide is a specialized chloroacetamide derivative designed for use as a key synthetic intermediate in organic chemistry and drug discovery research. This compound features a reactive chloroacetyl group and a benzyl-n-butyl amine structure, making it a valuable scaffold for the development of more complex molecules through nucleophilic substitution reactions, particularly nitrogen alkylation and the synthesis of targeted amide derivatives. Researchers utilize this and similar N-substituted chloroacetamides as versatile building blocks in medicinal chemistry. For example, compounds with the N-benzyl-2-chloroacetamide structure serve as precursors in the synthesis of pharmacologically active molecules, including potential antipsychotic agents like 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides . The reactivity of the chloroacetamide group also allows for its application in the formation of metal complexes and other advanced chemical entities . As a laboratory reagent, it is essential to handle this material with care. Refer to the associated Safety Data Sheet for detailed hazard information. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-N-butyl-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-2-3-9-15(13(16)10-14)11-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGDVOMJGLZQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265861
Record name N-Butyl-2-chloro-N-(phenylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73685-57-1
Record name N-Butyl-2-chloro-N-(phenylmethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73685-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-2-chloro-N-(phenylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity Studies of N Benzyl N Butyl 2 Chloroacetamide Analogues: in Vitro and Mechanistic Perspectives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Investigations of N-Substituted-2-Chloroacetamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are crucial in understanding how the chemical structure of N-substituted-2-chloroacetamide derivatives influences their biological activity. These investigations help in the rational design of more potent and selective analogues.

A study on a series of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides revealed significant insights into their structure-activity relationships. The biological activity of these compounds was found to be dependent on the nature and position of the substituents on the phenyl ring. For instance, compounds with a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl)-2-chloroacetamide, N-(4-fluorophenyl)-2-chloroacetamide, and N-(3-bromophenyl)-2-chloroacetamide, were among the most active antimicrobial agents. This enhanced activity is attributed to their high lipophilicity, which facilitates their passage through the phospholipid bilayer of cell membranes.

The study also employed various computational models like Molinspiration, SwissADME, PreADMET, and PkcSM for QSAR analysis. These models predicted that the synthesized compounds adhered to Lipinski's rule of five, as well as Veber's and Egan's criteria for predicting biological activity, suggesting good oral bioavailability. The topological polar surface area (TPSA), a descriptor for drug absorption and brain penetration, was also analyzed. Compounds with TPSA values in the optimal range of 46.17 to 52.89 Ų, such as those containing 4-COCH₃, 4-OH, 3-CN, and 4-CN groups, were predicted to have high permeability.

In Vitro Evaluation of Biological Activity Profiles of N-Benzyl-N-butyl-2-chloroacetamide Analogues

Assessment of Antimicrobial Potency against Bacterial and Fungal Strains

The in vitro antimicrobial activity of N-substituted-2-chloroacetamide derivatives has been evaluated against a range of bacterial and fungal strains. In a study of twelve N-(substituted phenyl)-2-chloroacetamides, all compounds demonstrated efficacy against the Gram-positive bacteria Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Their effectiveness was less pronounced against the Gram-negative bacterium Escherichia coli and moderate against the yeast Candida albicans. chapman.edu

The variation in antimicrobial activity was linked to the substituents on the phenyl ring. The high lipophilicity of halogenated derivatives, such as N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, contributed to their potent activity, particularly against Gram-positive bacteria and pathogenic yeasts. chapman.edu

Table 1: Minimum Inhibitory Concentration (MIC) of Selected N-(substituted phenyl)-2-chloroacetamides against various microbial strains

Compound E. coli (μg/mL) S. aureus (μg/mL) MRSA (μg/mL) C. albicans (μg/mL)
N-(4-chlorophenyl)-2-chloroacetamide >500 125 125 250
N-(4-fluorophenyl)-2-chloroacetamide >500 125 125 250
N-(3-bromophenyl)-2-chloroacetamide 500 62.5 62.5 125

Investigation of Anticancer Activity in Select Cell Lines

Analogues of N-benzyl-2-chloroacetamide have demonstrated promising anticancer activities. A series of thiazolyl N-benzyl-substituted acetamide derivatives were synthesized and evaluated for their ability to inhibit Src kinase and the proliferation of various cancer cell lines. chapman.edu Src kinase is a non-receptor tyrosine kinase that plays a significant role in cancer development and progression.

The unsubstituted N-benzyl derivative showed inhibition of c-Src kinase with GI50 values of 1.34 µM and 2.30 μM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively. chapman.edu Structure-activity relationship studies indicated that substituents at the 4-position of the benzyl (B1604629) ring were crucial for maximal anticancer activity. For instance, the 4-fluorobenzylthiazolyl derivative exhibited 64-71% inhibition in the cell proliferation of breast carcinoma (BT-20) and leukemia (CCRF-CEM) cells at a concentration of 50 µM. chapman.edu

Table 2: In Vitro Anticancer Activity of Thiazolyl N-Benzyl-Substituted Acetamide Derivatives

Compound Cell Line % Inhibition of Cell Proliferation (at 50 µM)
Unsubstituted N-benzyl derivative HT-29 (Colon) Not specified
4-Fluorobenzyl derivative BT-20 (Breast) 64
4-Fluorobenzyl derivative CCRF-CEM (Leukemia) 71
3,4-Dichlorobenzyl derivative CCRF-CEM (Leukemia) 69

Characterization of Antioxidant and Anti-Inflammatory Effects

The antioxidant and anti-inflammatory properties of N-benzylacetamide analogues have been investigated. A study on N-benzyl-2,2,2-trifluoroacetamide revealed significant antioxidant activity. At a concentration of 1000 µg/mL, this compound showed 78.97 ± 2.24% antioxidant activity. researchgate.net Its cupric ion reducing antioxidant capacity was found to be concentration-dependent, and the ferric reducing antioxidant power assay showed a value of 1.352 ± 0.04 mM Fe(II)/g, which was approximately twofold higher than the standard. researchgate.net

In another study, N-benzyl linoleamide analogues derived from Tropaeolum tuberosum were evaluated for their anti-inflammatory properties in brain cell lines. Several of these analogues demonstrated better inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway than their natural precursor, indicating potent anti-inflammatory activity. researchgate.net NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.

Enzyme-Catalyzed Hydrolysis and Amidase Activity Studies

The enzymatic hydrolysis of N-benzyl-2-chloroacetamide has been a subject of study to understand its stability and metabolism. The hydrolysis of the amide bond in N-benzyl-2-chloroacetamide can be catalyzed by enzymes such as lipase B from Candida antarctica (CaLB). This enzyme has been engineered to enhance its amidase activity, using N-benzyl-2-chloroacetamide as a reference substrate to screen for mutant enzymes with improved hydrolytic capabilities. researchgate.net

The ability of an enzyme to catalyze this hydrolysis is not only dependent on the catalytic triad and oxyanion hole but also on the micro-environment of the active site, which can stabilize or destabilize the transition state of the reaction. researchgate.net Studies on the acid- and base-catalyzed hydrolysis of chloroacetamides have shown that the reaction can proceed through intermolecular SN2 reactions leading to hydroxy-substituted derivatives or through amide cleavage. The specific mechanism and reactivity are significantly influenced by the substituents on the chloroacetamide structure.

Mechanistic Insights into Biological Interactions (Non-Clinical Focus)

The biological activity of chloroacetamide derivatives is often attributed to their ability to act as alkylating agents. The electrophilic nature of the carbon atom bearing the chlorine allows these compounds to react with various biological nucleophiles, such as the thiol groups in cysteine residues of proteins and in glutathione. This alkylation can lead to the inactivation of essential enzymes and disruption of cellular processes. researchgate.net

The reactivity of the chloroacetamide group can be modulated by the substituents on the nitrogen atom. For instance, electron-withdrawing groups can enhance the electrophilicity of the α-carbon, potentially increasing the alkylating reactivity and biological activity. Conversely, bulky substituents near the reactive center might sterically hinder the interaction with biological targets.

The lipophilicity of the molecule, as influenced by the N-substituents, also plays a critical role in its biological interactions. A higher lipophilicity can facilitate the transport of the compound across cell membranes, allowing it to reach its intracellular targets more effectively. However, excessive lipophilicity can lead to non-specific binding and reduced bioavailability. Therefore, a balance between reactivity and physicochemical properties is essential for the desired biological effect.

DNA Protective Effects and Related Biochemical Pathways (In Vitro)

The investigation of the effects of chemical compounds on DNA is crucial for understanding their biological activity. While the prompt requests information on "DNA protective effects," the available scientific literature on chloroacetamide and acetamide derivatives often points towards DNA damaging or genotoxic effects rather than protective ones.

For example, studies on the carcinogenicity of acetamide have shown that its metabolite, acetohydroxamic acid, can induce DNA damage in the presence of copper ions nih.gov. This damage is thought to be mediated by the generation of reactive oxygen species and nitric oxide nih.gov. Another study on N-diazoacetylglycine amide, an acetamide derivative, reported dose-dependent DNA damage in cultured mammalian cells, observed as single-strand breaks nih.gov.

Conversely, some studies have explored the potential of certain amide-containing compounds to inhibit DNA cleavage under specific conditions. For instance, in a study investigating C60-induced DNA degradation, it was found that formamide and acrylamide could inhibit this process, suggesting a potential protective role in this specific context researchgate.net. However, this is not a general DNA protective effect against cellular damage.

It is important to note that the term "DNA protective effects" can be context-dependent. A compound could "protect" DNA by preventing the binding of a known carcinogen or by inhibiting an enzyme that causes DNA damage. However, direct evidence for this compound or its close analogues exhibiting such protective effects in vitro is currently lacking in the scientific literature. The predominant theme in the available research on related compounds is the potential for DNA damage, particularly with metabolites or under specific experimental conditions.

Table 2: In Vitro Effects of Acetamide Analogues on DNA

Compound/MetaboliteObserved Effect on DNAExperimental ContextReference
Acetohydroxamic acid (Acetamide metabolite)DNA damageIn the presence of Cu(II) nih.gov
N-Diazoacetylglycine amideSingle-strand breaksCultured mammalian cells nih.gov
Formamide, AcrylamideInhibition of C60-induced DNA degradationIn vitro plasmid DNA assay researchgate.net

This table summarizes findings on related acetamide compounds and does not represent data for this compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-benzyl-N-butyl-2-chloroacetamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves alkylation or acylation reactions. For example, reacting 2-chloroacetyl chloride with N-benzyl-N-butylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions in a solvent like dichloromethane or tetrahydrofuran (THF). Key parameters include temperature control (0–5°C during acyl chloride addition to minimize side reactions) and stoichiometric ratios. Post-reaction purification via column chromatography or recrystallization ensures purity .

Advanced: How can researchers resolve low yields in multi-step syntheses of this compound derivatives?

Methodological Answer:
Low yields often arise from competing side reactions (e.g., hydrolysis of chloroacetamide). Strategies include:

  • Reaction Monitoring: Use thin-layer chromatography (TLC) or HPLC to track intermediate formation .
  • Protecting Groups: Protect reactive sites (e.g., amines) during intermediate steps.
  • Solvent Optimization: Polar aprotic solvents like DMF may enhance reactivity, while inert atmospheres (N₂/Ar) prevent oxidation .

Basic: What analytical techniques are critical for characterizing this compound and confirming purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms structural integrity (e.g., benzyl protons at δ 7.2–7.4 ppm, chloroacetamide carbonyl at ~165–170 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular mass.
  • IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Cl stretch) .
  • Elemental Analysis: Ensures correct C, H, N, Cl composition .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations can model the chloroacetamide group’s electrophilicity, predicting reaction sites with nucleophiles (e.g., amines, thiols). Parameters like Fukui indices and molecular electrostatic potential (MEP) maps guide synthetic design. Software tools (Gaussian, ORCA) optimize transition states and activation energies .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Ventilation: Use fume hoods to prevent inhalation of volatile byproducts.
  • Waste Disposal: Chlorinated waste must be segregated and treated according to EPA/ECHA guidelines .

Advanced: What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

  • Process Analytical Technology (PAT): Real-time monitoring via in-situ FTIR or Raman spectroscopy ensures consistent reaction progress.
  • Design of Experiments (DoE): Statistical optimization of variables (temperature, solvent ratio) identifies critical parameters .

Basic: How does the electronic environment of the benzyl group influence the stability of this compound?

Methodological Answer:
Electron-donating groups (e.g., -OCH₃) on the benzyl ring stabilize the amide bond via resonance, reducing hydrolysis rates. Conversely, electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the chloroacetamide carbon, enhancing reactivity .

Advanced: What mechanistic insights explain discrepancies in the biological activity of structurally analogous chloroacetamides?

Methodological Answer:
Activity variations arise from:

  • Steric Effects: Bulky substituents (e.g., butyl vs. benzyl) hinder target binding.
  • Metabolic Stability: Chloroacetamide derivatives with lipophilic groups exhibit longer half-lives.
  • Enzyme Inhibition: Competitive assays (e.g., IC₅₀ determination) quantify interactions with enzymes like proteases .

Basic: How can researchers assess the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

  • pH-Dependent Studies: Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS.
  • Kinetic Analysis: Calculate half-life (t₁/₂) using first-order kinetics. Hydrolysis is typically accelerated in alkaline conditions due to nucleophilic attack by OH⁻ .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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